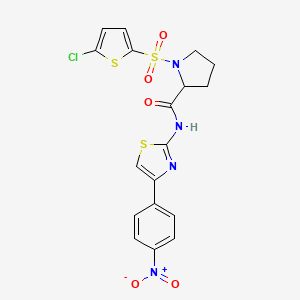![molecular formula C16H20FN5O3S B2728525 3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1788679-28-6](/img/structure/B2728525.png)
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is a complex organic compound that features a triazole ring, a piperidine ring, and a fluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the piperidine ring can interact with receptors or other proteins. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-3-fluorobenzenesulfonamide
- N-(3-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-oxopropyl)-4-fluorobenzenesulfonamide
Uniqueness
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the fluorobenzenesulfonamide group. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-fluoro-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3S/c17-13-2-1-3-15(12-13)26(24,25)19-7-4-16(23)21-9-5-14(6-10-21)22-11-8-18-20-22/h1-3,8,11-12,14,19H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKWAKGZXTOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
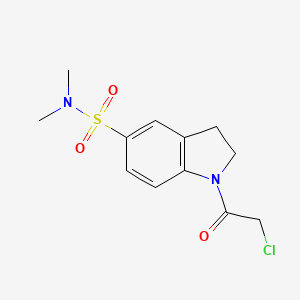

![1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2728446.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl}ethan-1-one](/img/structure/B2728447.png)
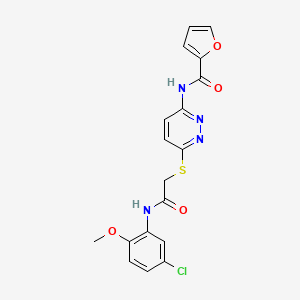
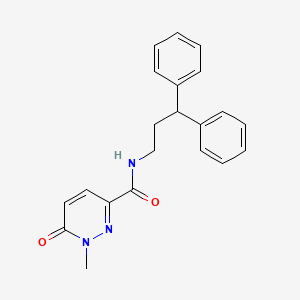
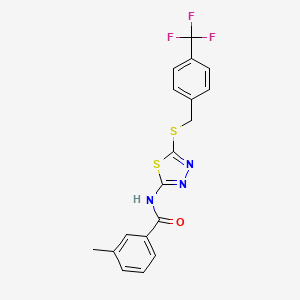
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2728455.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2728456.png)
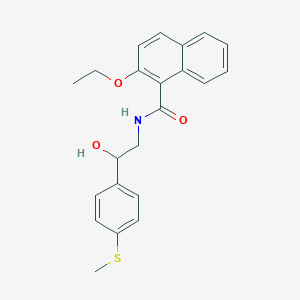
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)
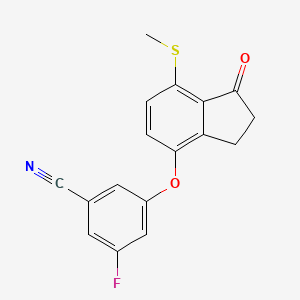
![3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2728462.png)
